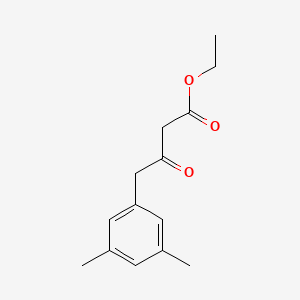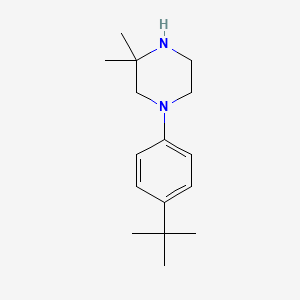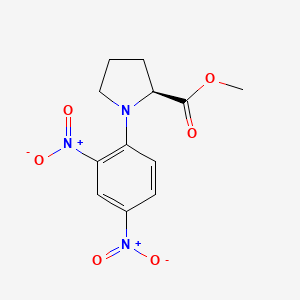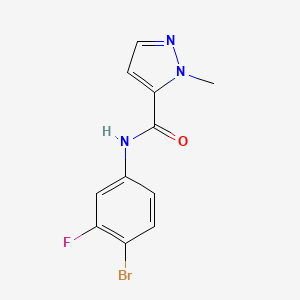
2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine: is an organic compound with the molecular formula C12H8F3NO. It is characterized by the presence of a hydroxyl group at the second position and a trifluoromethylphenyl group at the sixth position of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Chloro-6-(3-trifluoromethylphenyl)pyridine: The most common synthetic route involves the substitution of the chlorine atom with a hydroxyl group.
Fluorination of Carboxyl Groups: Another method involves the fluorination of carboxyl groups to introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods: Industrial production of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine often involves large-scale reactions using the above-mentioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. Its unique structure allows it to interact with various biological targets .
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in industrial applications .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 2-Hydroxy-4-(trifluoromethyl)pyridine
Uniqueness: 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Properties
CAS No. |
180606-04-6 |
|---|---|
Molecular Formula |
C12H8F3NO |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(17)16-10/h1-7H,(H,16,17) |
InChI Key |
JAOZXPNLQTVXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)

![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)


![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)


![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)




